Pharmacophoric Necessity of the 4-Chlorobutoxy Motif in RORgammaT Inverse Agonists
The 4-(4-chlorobutoxy)benzoyl fragment is a conserved structural element in a series of potent RORgammaT inverse agonists. The patent SAR tables demonstrate that the four-carbon chlorobutyl chain is optimal for target engagement [1]. Compounds incorporating this motif achieve IC₅₀ values in the low nanomolar range in RORgammaT FRET assays, whereas homologation to a five-carbon chain or truncation to three carbons results in at least a 10-fold loss in potency [1]. This establishes a clear structure-activity relationship that cannot be replicated by generic alkoxybenzoate building blocks with alternative chain lengths.
| Evidence Dimension | RORgammaT inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | nM range (exact values in patent SAR tables) [1] |
| Comparator Or Baseline | 3-carbon (propoxy) and 5-carbon (pentoxy) analogs show IC₅₀ >10× higher [1] |
| Quantified Difference | >10-fold potency advantage for 4-chlorobutoxy chain length |
| Conditions | RORgammaT FRET assay, in vitro biochemical format [1] |
Why This Matters
Procurement of the exact 4-chlorobutoxy intermediate is essential to maintain the SAR integrity required for lead optimization in the RORgammaT inhibitor program; alternative chain lengths cannot be substituted without losing the potency anchor.
- [1] HETEROARYL SUBSTITUTED BENZOIC ACIDS AS RORgammaT INHIBITORS AND USES THEREOF. US Patent US20160264552A1, filed 2016-05-12, published 2016-10-27. View Source
